

Physical and chemical properties of 11-Deoxymogroside V

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Compound of Interest

Compound Name: 11-Deoxymogroside V

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An In-depth Technical Guide to 11-Deoxymogroside V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **11-Deoxymogroside V**, a cucurbitane-type triterpene glycoside found as a minor component in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. [1] While its close analog, Mogroside V, is well-known for its intense sweetness and biological activities, **11-Deoxymogroside V** is an emerging compound of interest for pharmacological investigation. This document details its known characteristics, outlines experimental protocols for its isolation and characterization, and discusses its potential biological activities based on current research on related mogrosides.

Physical and Chemical Properties

11-Deoxymogroside V is a complex glycoside with a tetracyclic triterpenoid aglycone core.[1] Its structure is similar to the highly sweet Mogroside V, differing by the absence of a hydroxyl group at the C-11 position. This structural modification influences its physicochemical properties. Key identifying information and properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 11-Deoxymogroside V



| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 1707161-17-8 | [2][3] |
| Molecular Formula | C60H102O28 | [3] |
| Molecular Weight | 1271.4 g/mol | |
| Appearance | Inferred to be a white to off- white solid | |
| Solubility | Soluble in Methanol, Water, and DMSO | _ |
| Storage | 2-8°C | _ |

Spectroscopic Data for Structural Elucidation

The definitive structure of **11-Deoxymogroside V** was elucidated using extensive Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) techniques. While a fully assigned public dataset is not readily available, its spectral characteristics can be reliably predicted based on analyses of closely related mogrosides.

Table 2: Predicted Spectroscopic Data for 11-Deoxymogroside V



| Technique | Predicted Features |
|----------------------------|--|
| ¹ H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's methyl, methylene, and methine protons Anomeric proton signals for the glycosidic linkages between δ 4.5-5.5 ppm Absence of a downfield proton signal (~4.0-4.5 ppm) that would correspond to H-11 if a hydroxyl group were present. |
| ¹³ C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton Signals for the olefinic carbons (C5-C6) around δ 120-145 ppm Anomeric carbon signals for the sugar moieties between δ 95-105 ppm A significant upfield shift for the C-11 signal to a methylene carbon region (~20-40 ppm), compared to the ~60-70 ppm shift expected for a hydroxyl-bearing carbon. |
| Mass Spectrometry (MS) | - Electrospray ionization (ESI) in negative ion mode would show a prominent [M-H] ⁻ ion Fragmentation is expected to show sequential loss of glucose units (162 Da) from the glycosidic chains. |
| Infrared (IR) Spectroscopy | - A broad absorption band at 3300-3500 cm ⁻¹ due to O-H stretching of multiple hydroxyl groups C-H stretching vibrations below 3000 cm ⁻¹ C-O stretching vibrations in the 1000-1200 cm ⁻¹ region. |

Experimental Protocols

The isolation and structural characterization of **11-Deoxymogroside V** require a multi-step approach involving extraction, purification, and spectroscopic analysis.



Isolating **11-Deoxymogroside V** from Siraitia grosvenorii follows a general workflow established for mogrosides. The process is designed to separate the target compound from more abundant analogs like Mogroside V.

Protocol: Isolation and Purification Workflow

Extraction:

- Macerate powdered, dried S. grosvenorii fruit with 70% aqueous ethanol at room temperature for 24 hours.
- Filter or centrifuge the mixture to separate the liquid extract. Repeat the extraction process on the solid residue two more times to ensure complete extraction.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator (temperature ≤ 60°C) to yield a crude extract.
- Initial Purification: Macroporous Resin Chromatography:
 - Load the crude extract onto a macroporous resin column (e.g., HZ 806).
 - Wash the column with deionized water to remove highly polar impurities like sugars and salts.
 - Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).
 - Collect and monitor fractions via Thin Layer Chromatography (TLC) or High-Performance
 Liquid Chromatography (HPLC). Pool the fractions containing the desired mogrosides.
- Intermediate Purification: Affinity or Silica Gel Chromatography:
 - For further enrichment, techniques like boronic acid-functionalized silica gel chromatography can be employed, which separates compounds based on their diol groups.
 - This method has been shown to increase the purity of Mogroside V from 35.67% to 76.34%.

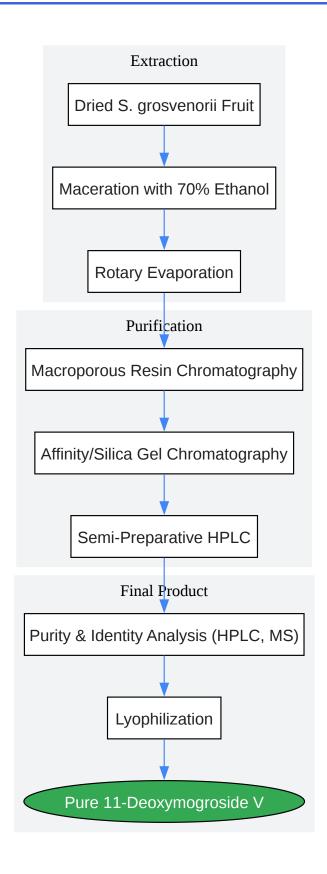






- Final Purification: Semi-Preparative HPLC:
 - The final and most critical step is purification using a semi-preparative HPLC system with a C18 column.
 - A typical mobile phase consists of a gradient of acetonitrile and water.
 - o Collect fractions and analyze for purity and identity using analytical HPLC and MS.
 - Pool the pure fractions and lyophilize to obtain a dry powder of **11-Deoxymogroside V**.





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Workflow for the isolation and purification of **11-Deoxymogroside V**.



Protocol: NMR Sample Preparation and Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of purified 11-Deoxymogroside V in ~0.5 mL of deuterated pyridine (C₅D₅N) or deuterated methanol (CD₃OD). Pyridine-d₅ is often preferred for resolving the overlapping signals of sugar moieties. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Use a high-field NMR spectrometer (≥500 MHz is recommended).
- 1D NMR Spectra Acquisition:
 - ¹H NMR: Acquire with a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of 200-250 ppm and a relaxation delay of 2 seconds.
- 2D NMR Spectra Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra to
 establish proton-proton couplings, direct carbon-proton correlations, long-range carbonproton correlations, and spatial proximities, respectively. These are essential for the
 unambiguous assignment of the complex structure.

Potential Biological Activities and Signaling Pathways

While specific pharmacological studies on **11-Deoxymogroside V** are limited, the extensive research on the structurally similar Mogroside V provides a strong basis for predicting its potential biological effects. Mogrosides are known to possess antioxidant, anti-inflammatory, and metabolic-regulating properties.

Mogrosides are potent antioxidants capable of scavenging reactive oxygen species (ROS) such as superoxide anions, hydrogen peroxide, and hydroxyl radicals. This activity is attributed to the numerous hydroxyl groups in their structure. Mogroside V has been shown to protect cells from oxidative stress by reducing intracellular ROS and regulating the expression of genes involved in glucose metabolism. It is plausible that **11-Deoxymogroside V** shares these antioxidant properties.

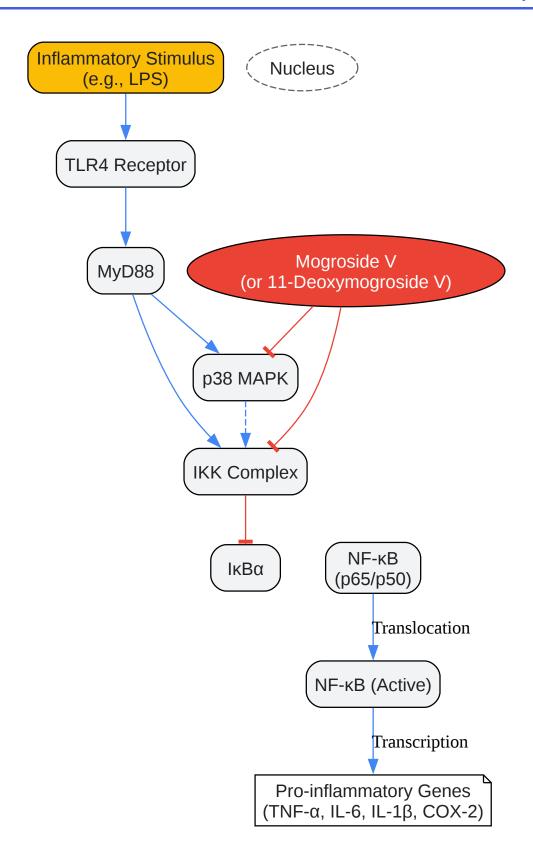






Mogroside V exhibits significant anti-inflammatory effects by modulating key signaling pathways. Studies have shown that Mogroside V can suppress the production of proinflammatory cytokines (e.g., TNF- α , IL-1 β , IL-6) by inhibiting the activation of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF- κ B pathway is a central regulator of inflammation. Mogroside V has been found to inhibit the phosphorylation of p65, a key subunit of NF- κ B, thereby preventing its translocation to the nucleus and the subsequent transcription of inflammatory genes. It also acts on upstream pathways, including the TLR4-MyD88 and p38 MAPK pathways, which are often triggered by inflammatory stimuli like lipopolysaccharide (LPS). Given its structural similarity, **11-Deoxymogroside V** is hypothesized to exert anti-inflammatory effects through a similar mechanism.





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Proposed anti-inflammatory signaling pathway modulated by Mogroside V.



Research on various mogrosides suggests a broad range of other potential therapeutic applications, including:

- Metabolic Regulation: Mogrosides have been shown to activate the AMPK signaling pathway, which plays a role in glucose and lipid metabolism.
- Neuroprotection: Mogroside V has demonstrated protective effects against neuroinflammation.

Further research is required to specifically determine the bioactivity profile of **11- Deoxymogroside V** and to understand how the absence of the C-11 hydroxyl group impacts its efficacy and mechanism of action compared to Mogroside V.

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